molecular formula C8H16Br2 B2354001 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane CAS No. 2173999-15-8

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane

Cat. No.: B2354001
CAS No.: 2173999-15-8
M. Wt: 272.024
InChI Key: PDSMVAGUEACFIL-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane (CAS: 168686-47-3) is a highly branched di-brominated alkane. Its molecular formula is C₇H₁₃Br₂, featuring two bromine atoms: one at the terminal carbon (position 1) and another on a bromomethyl substituent at position 2. The structure includes three methyl groups at positions 2, 3, and 3, contributing to significant steric hindrance. This compound is primarily utilized as a specialty intermediate in organic synthesis, particularly in reactions requiring bulky brominated substrates .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-2,3,3-trimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2/c1-7(2,3)8(4,5-9)6-10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSMVAGUEACFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane can be synthesized through the bromination of 2,3,3-trimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is carefully monitored to prevent over-bromination and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2,3,3-trimethyl-1-butene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol.

    Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substitution products.

    Elimination: The compound can undergo dehydrohalogenation to form alkenes, facilitated by strong bases.

    Oxidation: The compound can be oxidized to form alcohols or ketones, involving the transfer of electrons to oxidizing agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Alkanes

Structural and Physical Properties

The table below compares key properties of 1-bromo-2-(bromomethyl)-2,3,3-trimethylbutane with related bromoalkanes:

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³, 20°C) Reactivity (SN2)
1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane C₇H₁₃Br₂ Not reported Not reported Low (steric hindrance)
1-Bromo-3-methylbutane (Isopentyl bromide) C₅H₁₁Br 143–144 1.179 Moderate (primary bromide)
2-Bromo-2-methylbutane (tert-Pentyl bromide) C₅H₁₁Br 73–75 1.21 Very low (tertiary bromide)
1-Bromohexane C₆H₁₃Br 155–157 1.18 High (linear primary bromide)
1-Bromo-2,2,3-trimethylbutane C₇H₁₅Br Not reported 1.95 (est.) Moderate (primary with branching)

Key Observations :

  • Steric Effects : The target compound’s branching reduces SN2 reactivity compared to linear bromoalkanes like 1-bromohexane. Its tertiary bromomethyl group further impedes nucleophilic attacks .
  • Boiling Point : While exact data is unavailable, the compound’s higher molecular weight and branching suggest a boiling point between 160–200°C, similar to other branched di-brominated alkanes.
  • Density : Estimated to exceed 1.9 g/cm³ due to bromine’s high atomic mass, compared to 1.179 g/cm³ for 1-bromo-3-methylbutane .

Research Findings and Gaps

  • Spectral Data: Limited NMR or IR data is publicly available, highlighting a need for further characterization .
  • Thermal Stability: No studies on decomposition pathways exist, critical for industrial applications.

Biological Activity

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane is an organic compound with the molecular formula C8H16Br2. It is a derivative of butane featuring two bromine atoms on the carbon chain, which contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane can be synthesized through bromination of 2,3,3-trimethylbutane using bromine (Br2) in the presence of catalysts such as iron(III) bromide or aluminum bromide. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions.

The biological activity of 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane is largely attributed to its role as an alkylating agent . The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.

Key Mechanisms:

  • Nucleophilic Substitution : The compound acts as an electrophile, reacting with nucleophiles to form substitution products.
  • Elimination Reactions : It can undergo dehydrohalogenation to form alkenes when treated with strong bases.
  • Oxidation Reactions : The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Biological Applications

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane has several applications in scientific research:

  • Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development : Employed in the synthesis of biologically active compounds and therapeutic agents.
  • Chemical Biology : Utilized in enzyme mechanism studies and as a probe in biochemical assays .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds similar to 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane:

  • Synthesis of Anticancer Agents : Research has demonstrated that alkyl halides can be transformed into potent anticancer agents through nucleophilic substitution reactions. For instance, derivatives synthesized from 1-bromo compounds have shown cytotoxic effects against various cancer cell lines .
  • Mechanistic Studies : Studies on similar alkyl halides have provided insights into their mechanisms of action. For example, investigations into the reactivity patterns of 1-bromo derivatives have elucidated pathways for drug development targeting specific enzymes involved in metabolic processes .

Comparative Analysis

To better understand the unique properties of 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Features
1-Bromo-2-methylpropaneC4H9BrSimpler structure; lower reactivity
1-Bromo-3-methylbutaneC5H11BrSimilar reactivity; used in different syntheses
1-Bromo-2,2-dimethylpropaneC5H11BrUnique branching; different substitution patterns

This comparison highlights how variations in structure influence reactivity and biological applications.

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